1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming a propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include amines, ethers, or other substituted derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include propyl derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or a building block in the study of biological systems, particularly in the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Lacks the ethyl group, making it less complex.
Uniqueness: The presence of the ethyl group, bromopropyl group, and trifluoromethoxy group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H14BrF3O |
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Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QNVRXKRZFKATDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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